Ethyl 2-(methylamino)-2-(oxan-3-yl)acetate;hydrochloride

Description

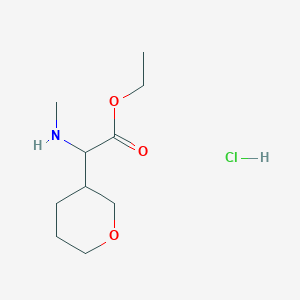

Ethyl 2-(methylamino)-2-(oxan-3-yl)acetate hydrochloride is a synthetic organic compound characterized by a tetrahydropyran (oxane) ring substituted at the 3-position, an ethyl ester group, and a methylamino side chain. Its molecular formula is C₉H₁₈ClNO₃, with a molecular weight of 223.7 g/mol (CAS: 1443979-75-6) . The compound is typically stored at 4°C as a powdered solid, suggesting moderate stability under refrigeration. It serves as a key intermediate in pharmaceutical and agrochemical research due to its structural versatility, particularly in drug discovery targeting neurological and cardiovascular systems .

Properties

IUPAC Name |

ethyl 2-(methylamino)-2-(oxan-3-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3.ClH/c1-3-14-10(12)9(11-2)8-5-4-6-13-7-8;/h8-9,11H,3-7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBXRIZTKUHQIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCOC1)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylamino)-2-(oxan-3-yl)acetate;hydrochloride typically involves the esterification of an appropriate carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction conditions may include:

Temperature: Moderate to high temperatures (50-100°C)

Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid

Solvent: Organic solvents like ethanol or methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylamino)-2-(oxan-3-yl)acetate;hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding acids or ketones

Reduction: Formation of alcohols or amines

Substitution: Replacement of functional groups with other substituents

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride

Substitution: Conditions may vary depending on the substituent being introduced

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as a reagent or intermediate in organic synthesis

Medicine: Investigated for its potential therapeutic properties or as a precursor for drug development

Industry: Utilized in the production of specialty chemicals or materials

Mechanism of Action

The mechanism of action of Ethyl 2-(methylamino)-2-(oxan-3-yl)acetate;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as:

Enzyme Inhibition: Blocking the activity of specific enzymes

Receptor Binding: Modulating the activity of receptors involved in cellular signaling

Pathway Modulation: Influencing biochemical pathways to achieve a desired effect

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its oxane ring and methylamino-ethyl ester configuration. Below is a comparative analysis with analogs:

Table 1: Structural and Physicochemical Comparison

Functional Implications

- Oxane vs. Oxolane Rings : The six-membered oxane ring in the target compound provides greater conformational flexibility compared to the five-membered oxolane ring in CID 60796193. This flexibility may enhance binding affinity to biological targets such as enzymes or receptors .

- Conversely, the carboxylic acid derivative (CAS 1909305-59-4) lacks an ester, rendering it more polar and suitable for aqueous formulations in agrochemicals .

- Aromatic vs. Aliphatic Substituents : The chloropyridinyl group in CAS 1956332-71-0 introduces aromaticity and electron-withdrawing effects, which are critical for interactions with hydrophobic pockets in kinase domains .

Biological Activity

Ethyl 2-(methylamino)-2-(oxan-3-yl)acetate;hydrochloride is a compound of growing interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure which includes an oxane ring and a methylamino group. The compound's IUPAC name reflects its complex molecular architecture, which is critical for its biological interactions.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of various derivatives related to this compound. For instance, compounds with structural similarities have shown significant inhibition of cancer cell proliferation. In particular, derivatives with specific substitutions have demonstrated IC50 values in the low nanomolar range against various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cells .

Table 1: IC50 Values of Related Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | A549 | 10 |

| Compound B | HT-29 | 15 |

| Compound C | MCF-7 | 20 |

| Ethyl derivative | HeLa | 5 |

The mechanism through which this compound exerts its biological effects appears to involve the inhibition of histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression and cellular functions such as proliferation and apoptosis. Inhibition of these enzymes can lead to increased acetylation of histones and non-histone proteins, thereby promoting the expression of tumor suppressor genes .

Case Studies

Several case studies have examined the effects of this compound in vitro and in vivo:

- In Vitro Study : A study assessed the compound's effect on HeLa cells, demonstrating a significant reduction in cell viability at concentrations as low as 5 nM. This suggests high potency and potential for further development as an anticancer agent.

- In Vivo Study : Animal models treated with the compound showed reduced tumor growth compared to control groups, indicating that the compound may be effective in reducing tumor burden through systemic administration.

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its pharmacokinetics and long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.